molecular formula C6HClN4 B3056531 5-Chloropyrazine-2,3-dicarbonitrile CAS No. 72111-57-0

5-Chloropyrazine-2,3-dicarbonitrile

Cat. No.: B3056531
CAS No.: 72111-57-0
M. Wt: 164.55 g/mol
InChI Key: XMUYZFOAVMMUNE-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C6HClN4 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon and nitrogen atoms .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves reactions with alkyl isocyanides and aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . The yield of these reactions can be as high as 86% .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The chlorine atom is attached to one of the carbon atoms in the ring, and the two carbonitrile groups (-C≡N) are attached to the other two carbon atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not clearly detailed in the available literature, compounds with similar structures have been shown to exhibit a range of reactions. For instance, pyrrolopyrazine derivatives have shown antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives have shown activity on kinase inhibition .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : 5-Chloropyrazine-2,3-dicarbonitrile is used in highly efficient synthesis processes. For instance, it's involved in the one-pot synthesis of 5,6-disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles, utilizing palladium-catalyzed coupling reactions/cyclization in water, leading to desired products in good-to-high yields (Keivanloo et al., 2012).

  • Antimycobacterial Applications : N-substituted 3-aminopyrazine-2,5-dicarbonitriles derived from 3-chloropyrazine-2,5-dicarbonitrile have shown noteworthy antimycobacterial activity against Mycobacterium tuberculosis and other strains, indicating potential medicinal applications (Zítko et al., 2012).

  • Microwave-Assisted Synthesis for Biological Applications : Utilizing microwave-assisted synthesis, N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles have been prepared for antibacterial, antifungal, and herbicidal activity evaluation. This approach results in higher yields and shorter reaction times (Janďourek et al., 2014).

  • Antibacterial and Antifungal Activities : 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles exhibit antibacterial and antifungal properties. They are synthesized through a reaction involving alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile (Al‐Azmi & John, 2022).

  • Spectroscopic and Chemical Activity Studies : Studies involving 5-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile have focused on its spectroscopic properties, electron density, and chemical reactivity, highlighting its potential in material science and chemistry (Demircioğlu et al., 2019).

Safety and Hazards

While specific safety and hazard information for 5-Chloropyrazine-2,3-dicarbonitrile is not available, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on 5-Chloropyrazine-2,3-dicarbonitrile and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields. Given the wide range of biological activities exhibited by similar compounds, there is potential for this compound to be used in the development of new pharmaceuticals .

Properties

IUPAC Name

5-chloropyrazine-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClN4/c7-6-3-10-4(1-8)5(2-9)11-6/h3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUYZFOAVMMUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512671
Record name 5-Chloropyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72111-57-0
Record name 5-Chloropyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazine-2,3-dicarbonitrile
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Synthesis routes and methods

Procedure details

2,3-Dicyano-5-hydroxypyrazine (7.30 g; 0.05 mole) was dissolved in 70 g (0.59 mole) of thionyl chloride, and the solution was cooled to 0° to 5° C. With stirring, 4.80 g (0.06 mole) of pyridine was added dropwise over the period of 15 minutes. Then, the mixture was stirred at 70° C. for 2 hours. After the reaction, the excess of thionyl chloride was distilled off under reduced pressure, and the residue was extracted with 150 ml of chloroform. The chloroform solution was washed twice with 50 ml of water, and dried over anhydrous calcium chloride, and then the solvent was distilled off to afford a red solid. Recrystallization of the solid from benzene afforded 6.30 g (yield 77%) of 2,3-dicyano-5-chloropyrazine.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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